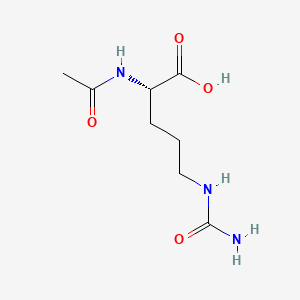

N-Acetyl-L-citrulline

概要

説明

N-アセチル-L-シトルリンは、N-アシル化αアミノ酸のクラスに属する有機化合物です。これは、尿素サイクルと一酸化窒素の生成に重要な役割を果たすアミノ酸であるL-シトルリンの誘導体です。

作用機序

N-アセチル-L-シトルリンは、主にL-シトルリンへの変換、続いてL-アルギニンへの変換によってその効果を発揮します。この変換により一酸化窒素の生成が促進され、これは血管拡張と心血管の健康に不可欠です。この化合物は、尿素サイクルにも影響を与え、体内のアンモニアの解毒を助けます。 分子標的は、一酸化窒素合成酵素と尿素サイクルに関与する酵素が含まれます .

類似の化合物との比較

類似の化合物

L-シトルリン: 同じ代謝経路に関与する母化合物。

N-アセチル-L-オルニチン: 類似の性質を持つ別のN-アシル化アミノ酸。

L-アルギニン: 一酸化窒素の直接の前駆体である、密接に関連するアミノ酸 .

独自性

N-アセチル-L-シトルリンは、そのアセチル基が、L-シトルリンと比較して安定性と生体利用性を高めるため、独特です。 この修飾により、体内の吸収と利用がより効率的になり、治療的および産業的用途に貴重な化合物となります .

生化学分析

Biochemical Properties

N-Acetyl-L-citrulline is involved in several biochemical reactions. It is a substrate for the enzyme N-acetylornithine carbamoyltransferase, which catalyzes the conversion of N-acetylornithine to N-acetylcitrulline in an alternative arginine biosynthesis pathway . This interaction is crucial for maintaining the balance of nitrogen in the body and for the synthesis of arginine, a precursor for nitric oxide production.

Cellular Effects

This compound influences various cellular processes. It has been shown to modulate nitric oxide synthesis, which is essential for vasodilation and blood flow regulation . Additionally, this compound can impact cell signaling pathways and gene expression related to oxidative stress and inflammation. This compound’s ability to enhance nitric oxide production also suggests potential benefits for cardiovascular health and exercise performance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor for arginine, which is then converted to nitric oxide by nitric oxide synthase . This process involves the binding of this compound to specific enzymes and proteins, facilitating the production of nitric oxide, a critical signaling molecule in various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can enhance nitric oxide production and improve antioxidant status . Excessive dosages may lead to adverse effects, such as oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and arginine biosynthesis . It interacts with enzymes such as argininosuccinate synthase and argininosuccinate lyase, which are essential for converting citrulline to arginine . These interactions help regulate nitrogen balance and support the production of nitric oxide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . For instance, the large neutral amino acid transporter 1 (LAT1) plays a significant role in mediating the uptake of this compound across the blood-brain barrier . This transport mechanism ensures the compound’s availability in various tissues, where it can exert its physiological effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It is primarily found in the cytoplasm, where it participates in the urea cycle and nitric oxide production . The precise localization within specific cellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.

準備方法

合成経路と反応条件

N-アセチル-L-シトルリンは、L-シトルリンのアセチル化によって合成できます。このプロセスは、ピリジンなどの塩基の存在下で、L-シトルリンと無水酢酸を反応させることを含みます。 反応は通常室温で行われ、N-アセチル-L-シトルリンが主生成物として得られます .

工業生産方法

N-アセチル-L-シトルリンの工業生産は、しばしば生触媒および発酵方法を含みます。アミノ酸の生産で一般的に使用される細菌であるコリネバクテリウムグルタミカムは、L-シトルリンを過剰生産するように遺伝子操作することができ、その後アセチル化されてN-アセチル-L-シトルリンを形成します。 この方法は、大規模生産に効率的でスケーラブルです .

化学反応の分析

反応の種類

N-アセチル-L-シトルリンは、次のようなさまざまな化学反応を起こします。

酸化: 対応するオキソ誘導体を形成するために酸化できます。

還元: 還元反応によって、L-シトルリンに戻すことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。 これらの反応は、通常、アミノ酸構造の完全性を維持するために穏やかな条件下で行われます .

形成される主な生成物

これらの反応から形成される主な生成物には、使用した試薬に応じて、オキソ誘導体、L-シトルリンの還元型、およびさまざまな置換誘導体があります .

科学的研究の応用

Cardiovascular Health

Mechanism of Action

N-Acetyl-L-citrulline is known to enhance nitric oxide production in the body. Nitric oxide plays a crucial role in vascular health by promoting vasodilation, which improves blood flow and reduces blood pressure. The compound acts by increasing the availability of L-arginine, a precursor to nitric oxide synthesis, thereby enhancing endothelial function and reducing oxidative stress.

Clinical Studies

- A study demonstrated that this compound supplementation improved endothelial function in patients with hypertension by restoring nitric oxide levels and reducing oxidative stress markers .

- Another clinical trial found that patients receiving this compound showed significant improvements in brachial artery flow-mediated dilation, indicating enhanced vascular health .

Metabolic Disorders

Insulin Sensitivity and Diabetes

Research indicates that this compound may improve insulin sensitivity and glucose metabolism. In rodent models of diabetes, supplementation has been shown to reduce hyperglycemia and improve lipid profiles .

Obesity and Inflammation

In obese individuals, this compound has been associated with decreased levels of inflammatory markers and improved metabolic profiles. This suggests potential benefits for individuals suffering from metabolic syndrome .

Exercise Performance

Endurance and Recovery

this compound is often marketed as a supplement for enhancing athletic performance. Studies have shown that it can reduce muscle soreness and improve recovery times after intense exercise by enhancing blood flow and nutrient delivery to muscles .

Case Study: Athletes

A double-blind placebo-controlled trial involving trained athletes indicated that those taking this compound experienced improved performance in high-intensity interval training compared to those receiving a placebo .

Neuroprotective Effects

Cognitive Function

Emerging research suggests that this compound may have neuroprotective properties. It has been studied for its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease due to its ability to improve cerebral blood flow and reduce oxidative stress .

Immune Function

SARS-CoV-2 Research

Recent studies have explored the binding affinity of this compound with the main protease of SARS-CoV-2 through molecular docking studies, indicating its potential as an adjunctive treatment during viral infections . This highlights its versatility beyond traditional applications.

Data Table: Summary of Key Findings on this compound Applications

類似化合物との比較

Similar Compounds

L-Citrulline: The parent compound, involved in the same metabolic pathways.

N-Acetyl-L-Ornithine: Another N-acylated amino acid with similar properties.

L-Arginine: A closely related amino acid that is a direct precursor to nitric oxide .

Uniqueness

N-Acetyl-L-Citrulline is unique due to its acetyl group, which enhances its stability and bioavailability compared to L-citrulline. This modification allows for more efficient absorption and utilization in the body, making it a valuable compound for therapeutic and industrial applications .

生物活性

N-Acetyl-L-citrulline (NAC) is a derivative of the amino acid L-citrulline, known for its potential benefits in various biological processes, particularly those related to nitric oxide (NO) production and cardiovascular health. This article delves into the biological activity of NAC, focusing on its mechanisms of action, physiological effects, and relevant research findings.

This compound serves primarily as a precursor to L-arginine, which is crucial for the synthesis of NO. The conversion of NAC to L-arginine occurs through several enzymatic pathways, enhancing NO bioavailability. NO is a potent vasodilator that plays a significant role in maintaining endothelial function and regulating blood pressure.

- Nitric Oxide Production : NAC increases the availability of L-arginine, leading to enhanced NO production via endothelial nitric oxide synthase (eNOS). This process is vital for vascular health and function.

- Antioxidant Properties : NAC exhibits antioxidant effects by reducing oxidative stress, which is beneficial in preventing endothelial dysfunction and promoting vascular health.

- Inhibition of Arginase : NAC may inhibit arginase activity, which competes with eNOS for L-arginine, thereby favoring NO production over pathways leading to vasoconstriction.

Physiological Effects

NAC has been studied for its effects on various physiological parameters:

- Cardiovascular Health : Supplementation with NAC has been associated with improved endothelial function and reduced blood pressure in both healthy individuals and those with hypertension .

- Exercise Performance : Research indicates that NAC supplementation can enhance exercise performance by reducing muscle soreness and damage following strenuous activities. In animal models, doses of 250 mg/kg have shown significant improvements in recovery from eccentric exercise .

- Skeletal Muscle Protection : NAC has demonstrated protective effects against skeletal muscle damage by modulating inflammatory responses and reducing oxidative stress markers such as IL-6 and caspase 3 .

Case Studies and Clinical Trials

- Endothelial Function Improvement : A study demonstrated that oral supplementation with L-citrulline (and by extension NAC) significantly increased plasma levels of L-arginine and improved endothelial function as measured by flow-mediated dilation (FMD) in healthy adults .

- Oxidative Stress Reduction : In a controlled study involving mice subjected to eccentric exercise, NAC supplementation reduced markers of oxidative stress (NOX2 levels) and improved muscle recovery, indicating its potential as an ergogenic aid .

- Hypertension Management : Clinical trials have shown that NAC can lower both resting and stress-induced blood pressure in adults with pre-existing hypertension, suggesting its utility in managing cardiovascular conditions .

Comparative Data Table

特性

IUPAC Name |

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMIOYQXNRROC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349676 | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33965-42-3 | |

| Record name | α-N-Acetylcitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33965-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of the enzyme interacting with N-Acetyl-L-citrulline?

A2: Researchers have successfully purified and crystallized a novel this compound deacetylase from Xanthomonas campestris that specifically acts on this compound []. This enzyme was crystallized, and the crystals diffracted to a resolution of 1.75 Å, belonging to the monoclinic space group C2. While attempts to solve the structure using molecular replacement with homologous models were unsuccessful initially, researchers utilized selenomethionine substitution and MAD phasing to determine the enzyme's structure [].

Q2: Are there any known inhibitors for the enzymes involved in this compound metabolism?

A3: Yes, research has led to the development of Nα-acetyl-N δ-phosphonoacetyl-l-ornithine, a potent inhibitor specifically targeting the novel acetylornithine transcarbamylase enzyme []. This inhibitor exhibits a midpoint of inhibition around 22 nM, making it a promising starting point for designing even more specific inhibitors targeting this new family of transcarbamylases []. This discovery opens up possibilities for developing novel antibacterial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。